molecular formula C12H17NO5 B12114941 Tert-butyl 2-hydroxy-4-oxo-2,3,5,7-tetrahydrofuro[2,3-c]pyridine-6-carboxylate

Tert-butyl 2-hydroxy-4-oxo-2,3,5,7-tetrahydrofuro[2,3-c]pyridine-6-carboxylate

Cat. No.: B12114941
M. Wt: 255.27 g/mol
InChI Key: OACJVRVUNRQLLT-UHFFFAOYSA-N
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Description

Tert-butyl 2-hydroxy-4-oxo-2,3,5,7-tetrahydrofuro[2,3-c]pyridine-6-carboxylate is a complex organic compound with a unique structure that includes a furo[2,3-c]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-hydroxy-4-oxo-2,3,5,7-tetrahydrofuro[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) under inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-hydroxy-4-oxo-2,3,5,7-tetrahydrofuro[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The tert-butyl ester can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can yield an alcohol .

Scientific Research Applications

Tert-butyl 2-hydroxy-4-oxo-2,3,5,7-tetrahydrofuro[2,3-c]pyridine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-hydroxy-4-oxo-2,3,5,7-tetrahydrofuro[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-hydroxy-2-oxo-2,3,5,7-tetrahydrofuro[2,3-c]pyridine-6-carboxylate
  • Tert-butyl 2-hydroxy-4-oxo-2,3,5,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylate

Uniqueness

Tert-butyl 2-hydroxy-4-oxo-2,3,5,7-tetrahydrofuro[2,3-c]pyridine-6-carboxylate is unique due to its specific substitution pattern and the presence of both hydroxy and oxo groups. This combination of functional groups provides distinct reactivity and potential for various applications compared to similar compounds .

Properties

Molecular Formula

C12H17NO5

Molecular Weight

255.27 g/mol

IUPAC Name

tert-butyl 2-hydroxy-4-oxo-2,3,5,7-tetrahydrofuro[2,3-c]pyridine-6-carboxylate

InChI

InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-5-8(14)7-4-10(15)17-9(7)6-13/h10,15H,4-6H2,1-3H3

InChI Key

OACJVRVUNRQLLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(CC(O2)O)C(=O)C1

Origin of Product

United States

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